molecular formula C11H14BrN3O3S B13824636 methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate

methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate

Cat. No.: B13824636
M. Wt: 348.22 g/mol
InChI Key: WUOBZXJBRKWGHW-UHFFFAOYSA-N
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Description

Methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate is a chemical compound with the molecular formula C₁₁H₁₄BrN₃O₃S. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.

Preparation Methods

The synthesis of methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate typically involves multiple stepsThe final step involves the esterification of the carboxyl group with methanol under acidic conditions .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The propylsulfanyl group can enhance the compound’s binding affinity to its target, while the bromine atom can participate in halogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Similar compounds to methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate include other pyrimidine derivatives with different substituents. For example:

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents.

Properties

Molecular Formula

C11H14BrN3O3S

Molecular Weight

348.22 g/mol

IUPAC Name

methyl 2-[(5-bromo-2-propylsulfanylpyrimidine-4-carbonyl)amino]acetate

InChI

InChI=1S/C11H14BrN3O3S/c1-3-4-19-11-14-5-7(12)9(15-11)10(17)13-6-8(16)18-2/h5H,3-4,6H2,1-2H3,(H,13,17)

InChI Key

WUOBZXJBRKWGHW-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NCC(=O)OC)Br

Origin of Product

United States

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